

Validation of DSM705 hydrochloride antimalarial activity in different Plasmodium species

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Compound of Interest

Compound Name: DSM705 hydrochloride

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DSM705 Hydrochloride: A Comparative Analysis of its Antimalarial Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimalarial activity of **DSM705 hydrochloride** with other established antimalarial agents across different Plasmodium species. The information is supported by experimental data, detailed protocols, and visualizations to aid in understanding its mechanism of action and potential role in malaria treatment and prevention.

Executive Summary

DSM705 hydrochloride is a potent, orally active antimalarial compound that targets the Plasmodium dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the pyrimidine biosynthesis pathway of the parasite.[1] Unlike humans, Plasmodium parasites rely solely on the de novo synthesis of pyrimidines, making DHODH an attractive drug target.[2][3] DSM705 exhibits potent activity against both Plasmodium falciparum and Plasmodium vivax, including strains resistant to conventional antimalarials like chloroquine. This guide presents a comparative analysis of its in vitro efficacy against these key malaria-causing species, alongside data for comparator drugs such as chloroquine and artemisinin derivatives.

Comparative In Vitro Antimalarial Activity



The following tables summarize the 50% inhibitory concentration (IC50) values of **DSM705 hydrochloride** and other antimalarial agents against various Plasmodium strains. Lower IC50 values indicate higher potency.

Table 1: In Vitro Activity against Plasmodium falciparum

Compound	Strain	Chloroquine Sensitivity	IC50 (nM)	Reference
DSM705	Pf3D7	Sensitive	12	[1]
Chloroquine	3D7	Sensitive	70 - 80	[4]
Chloroquine	Dd2	Resistant	Low micromolar	[4]
Chloroquine	W2	Resistant	4.5 μΜ	[4]
Artemisinin	Various	Sensitive & Resistant	3 - 108	[5]
Dihydroartemisini n	Various	Sensitive & Resistant	4.7 - 23	[5]
Artemether	Various	Sensitive & Resistant	0.98 - 6.1	[5]

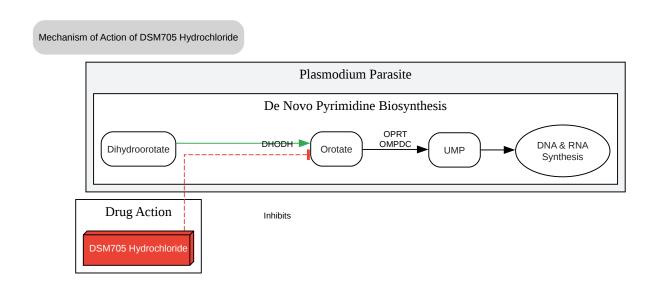
Table 2: In Vitro Activity against Plasmodium vivax

IC50 (nM)	Reference
52	[1]
22.1	[6]
3.4	[6]
3.2	[6]
92	[6]
106.5	[6]
	52 22.1 3.4 3.2 92



Mechanism of Action: Targeting Pyrimidine Biosynthesis

DSM705 hydrochloride selectively inhibits the Plasmodium dihydroorotate dehydrogenase (DHODH) enzyme. This enzyme catalyzes the conversion of dihydroorotate to orotate, a ratelimiting step in the de novo pyrimidine biosynthetic pathway. By blocking this pathway, DSM705 deprives the parasite of essential pyrimidines required for DNA and RNA synthesis, ultimately leading to parasite death. A key advantage of this mechanism is its selectivity for the parasite enzyme over the human homologue, minimizing potential host toxicity.[1][2][7]



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Mechanism of action of **DSM705 hydrochloride**.

Experimental Protocols In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Assay)



This protocol is widely used for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.

1. Materials:

- P. falciparum culture (synchronized to the ring stage)
- Human erythrocytes (O+)
- Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax I or 10% human serum)
- Test compounds (DSM705 hydrochloride, chloroquine, etc.) dissolved in DMSO
- Sterile 96-well black, clear-bottom microplates
- Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
- SYBR Green I dye (10,000x stock in DMSO)
- Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
- Incubator with a gas mixture (5% CO2, 5% O2, 90% N2) at 37°C

2. Procedure:

- Drug Plate Preparation: Serially dilute the test compounds in complete medium in a separate 96-well plate. Transfer 100 μL of each dilution to the assay plate in triplicate. Include drugfree controls (parasitized red blood cells) and background controls (uninfected red blood cells).[8]
- Parasite Seeding: Prepare a parasite suspension of synchronized ring-stage parasites at 0.5-1% parasitemia and 2% hematocrit in complete medium. Add 100 μL of this suspension to each well of the drug plate.[8][9]
- Incubation: Incubate the plates for 72 hours at 37°C in the controlled gas environment.[9]

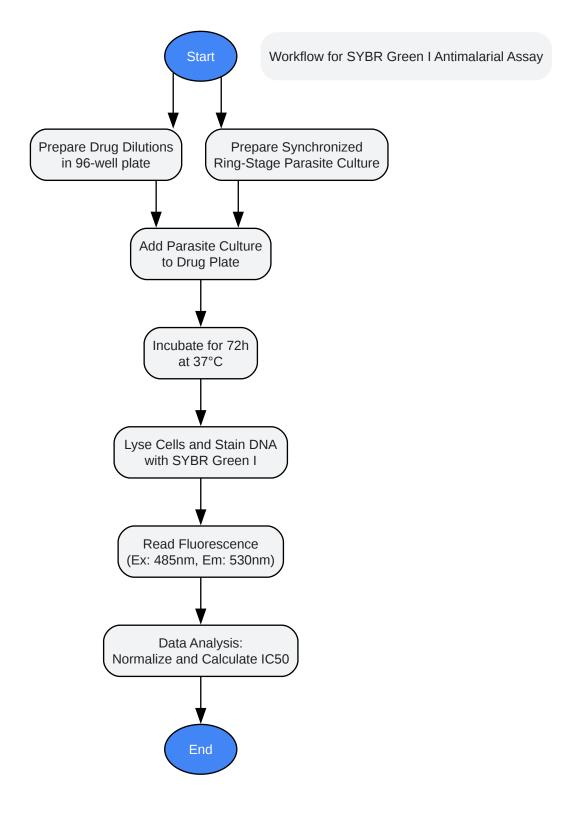






- Lysis and Staining: After incubation, add 100 μL of lysis buffer containing a 1:5000 dilution of SYBR Green I stock solution to each well.[8] Incubate in the dark at room temperature for 1-2 hours.[9]
- Fluorescence Reading: Measure the fluorescence intensity of each well using a microplate reader.[9]
- Data Analysis: Subtract the background fluorescence (uninfected RBCs) from all readings.
 Normalize the data to the drug-free control (100% growth) and plot the percentage of inhibition against the drug concentration. Calculate the IC50 value using a non-linear regression model.[8]





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Workflow for the SYBR Green I antimalarial assay.

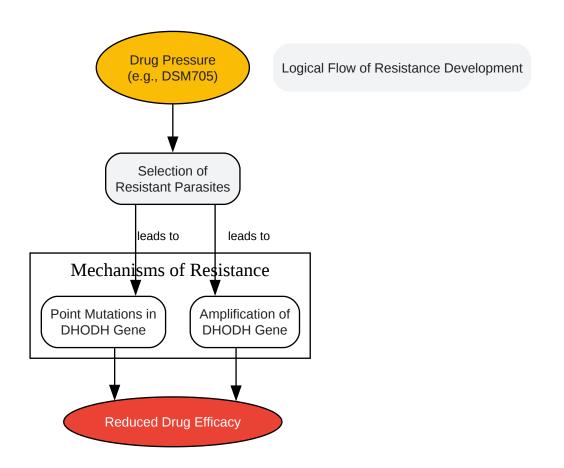
Resistance and Cross-Resistance



Resistance to antimalarial drugs is a major public health concern. For DHODH inhibitors like DSM705, resistance can emerge through several mechanisms.

- Target Modification: Point mutations in the dhodh gene can alter the drug-binding site, reducing the affinity of the inhibitor.[10][11]
- Gene Amplification: An increase in the copy number of the dhodh gene can lead to higher levels of the target enzyme, requiring a higher drug concentration for effective inhibition.[11]
 [12]

Importantly, parasites that develop resistance to one DHODH inhibitor may exhibit cross-resistance to other inhibitors with similar chemical scaffolds. However, they can sometimes show increased sensitivity to inhibitors with different chemical structures, a phenomenon known as "collateral sensitivity".[13] This highlights the importance of developing a diverse portfolio of DHODH inhibitors.



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Logical flow of resistance development to DHODH inhibitors.

Conclusion

DSM705 hydrochloride demonstrates potent in vitro activity against key human malaria parasites, P. falciparum and P. vivax. Its novel mechanism of action, targeting the essential pyrimidine biosynthesis pathway, makes it a promising candidate for further development, particularly in the context of increasing resistance to existing antimalarials. The data presented in this guide provides a foundation for comparative evaluation and highlights the importance of continued research into DHODH inhibitors as a valuable class of antimalarial agents.

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